![molecular formula C18H15N3O4 B2517113 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034422-73-4](/img/structure/B2517113.png)

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally novel molecule that appears to be related to the field of fungicide research and development, particularly as a succinate dehydrogenase inhibitor (SDHI). The related compounds in the provided papers include pyrazole-furan carboxamide derivatives, which have been identified for their potent fungicidal activities against various destructive fungi .

Synthesis Analysis

The synthesis of related compounds involves the decyclization reaction of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under the action of methanol . These starting materials are obtained by intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids in propionic anhydride. The synthesis process is confirmed using 1H NMR spectroscopy, IR spectrometry, and elemental analysis methods .

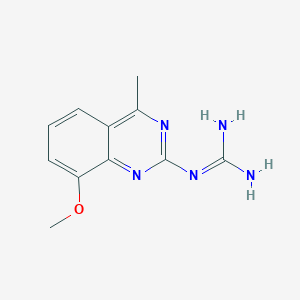

Molecular Structure Analysis

The molecular structure of compounds related to this compound is confirmed through various spectroscopic techniques. The 1H NMR spectroscopy provides insights into the hydrogen-atom environment, while IR spectrometry offers information on the functional groups present in the molecule. Elemental analysis further confirms the molecular composition .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include intramolecular cyclization and decyclization reactions. These reactions are crucial for the formation of the pyrazole-furan carboxamide framework, which is essential for the biological activity of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the related compounds exhibit properties that make them suitable as fungicides. The analgesic activity of some compounds in this class has been studied, indicating potential for pharmacological applications . The fungicidal evaluation of these compounds shows potent activities against fungi like Sclerotinia sclerotiorum and Rhizoctonia solani, which are comparable to commercial SDHI fungicides .

Scientific Research Applications

Antimycobacterial Activity

A series of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole has shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This includes compounds that demonstrated significant antitubercular agents with MIC values as low as 3.13 μg/mL, highlighting their potential as therapeutic agents in treating tuberculosis. The compounds were synthesized through a SnCl(2)·2H(2)O catalyzed one-pot Povarov reaction (imino-Diels-Alder reaction) (S. Kantevari et al., 2011).

Organic Light-Emitting Diodes (OLEDs)

Research into novel materials for red phosphorescent organic light-emitting diodes (OLEDs) has led to the development of compounds like 10-(6-(dibenzo[b,d]furan-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine. These materials have shown suitable triplet energies for red phosphorescent OLEDs, with one of the dibenzofuran (DBF) derivatives achieving an external quantum efficiency of 22%, indicating significant potential for use in OLED applications (Xiangyang Liu et al., 2016).

Heterocyclic Compound Synthesis

The synthesis and evaluation of enaminone incorporating a dibromobenzofuran moiety have led to the creation of novel azines and azolotriazines. These compounds, due to their structural uniqueness, may offer new avenues in the development of pharmaceuticals and materials science, showcasing the versatility of furan derivatives in heterocyclic chemistry (S. Sanad & Ahmed E. M. Mekky, 2018).

Antimicrobial and Anticancer Potential

A study focusing on the synthesis and antimicrobial activity of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides demonstrated that these compounds exhibit promising antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents, highlighting the importance of furan derivatives in the search for new therapeutic options. Some of these compounds might also have applications in cancer treatment, further underscoring the broad utility of these chemical frameworks in medicinal chemistry (B. Jyothi & N. Madhavi, 2019).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents . The specific targets of these compounds can vary widely depending on their exact structure and the biological system in which they are active.

Mode of Action

The biological action of these compounds is often thought to be due to the conjugation of the double bond with the carbonyl group . They may interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, interfering with cellular processes, or inducing oxidative stress.

Biochemical Pathways

The affected pathways can also vary widely and may include various signaling pathways, metabolic pathways, or cell cycle processes. For example, some compounds might inhibit enzymes involved in DNA synthesis, thereby preventing cell division and growth .

Result of Action

The molecular and cellular effects of these compounds can include changes in cell morphology, induction of cell death, inhibition of cell growth, changes in gene expression, and many others .

properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-18(16-11-24-14-3-1-2-4-15(14)25-16)21-9-13-17(20-7-6-19-13)12-5-8-23-10-12/h1-8,10,16H,9,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNZHWUROAMMLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2517039.png)

![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)

![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)

![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)

![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)